N-(2,6-diethylphenyl)-2-methoxybenzamide
Description
N-(2,6-diethylphenyl)-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxy group on the benzamide core and 2,6-diethyl substituents on the phenyl ring. The methoxy group contributes to electron-withdrawing effects, influencing electronic density and reactivity, while the bulky diethyl groups enhance lipophilicity and steric hindrance.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-13-9-8-10-14(5-2)17(13)19-18(20)15-11-6-7-12-16(15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTBBVGIZBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-methoxybenzamide typically involves the reaction of 2,6-diethylaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a solvent like chloroform.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Substituent Polarity : Methoxy groups increase polarity compared to ethyl or methyl substituents, improving solubility in polar solvents .
- Electron Effects : Chlorine and bromine substituents enhance electrophilicity, favoring nucleophilic substitution reactions, while methoxy groups direct electrophilic attacks to specific ring positions .
- Biological Activity : Diethylphenyl derivatives with halogenation (e.g., Alachlor) are associated with pesticidal activity, whereas methoxy-containing analogs may target different pathways (e.g., anti-inflammatory or anticancer) .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|
| This compound | ~299.4 (estimated) | Moderate in polar solvents |
| N-(2,6-Dichlorophenyl)-2-methoxybenzamide | 296.15 | Lower solubility due to Cl |
| Alachlor | 269.77 | High lipophilicity (logP ~3.5) |
| N-(2,6-diethylphenyl)-N-methylbenzamide | ~265.4 (estimated) | Low water solubility |
Biological Activity
N-(2,6-diethylphenyl)-2-methoxybenzamide, also referred to as CDS1_005025, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, alongside its role in various biochemical pathways. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methoxy group and an amide functional group, contributing to its unique biological activities. Its molecular formula is with a molecular weight of approximately 273.34 g/mol.
Target of Action
The primary target for this compound is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . Inhibition of this enzyme disrupts the phosphatidylinositol signaling pathway , which plays a crucial role in various cellular processes.
Mode of Action
The compound inhibits the enzymatic activity of CDS1, leading to significant biochemical alterations within the cell. This inhibition results in:
- Disruption of phosphatidylinositol signaling
- Alteration in lipid metabolism
- Potential modulation of inflammatory responses
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways.
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It effectively penetrates biological membranes, reaching target tissues.
- Metabolism : Primarily metabolized through oxidative pathways.
- Excretion : Excreted via urine with minimal accumulation in tissues.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity
- A study demonstrated that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
-
Anti-inflammatory Activity
- In vitro assays revealed that this compound inhibited COX enzymes with IC50 values in the low micromolar range (10-15 µM), showcasing its potential as an anti-inflammatory agent.
-
Cell Proliferation Studies
- A recent investigation assessed the impact of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability in several cancer types, suggesting potential applications in oncology.
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
